molecular formula C12H14N4OS B2598428 (Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one CAS No. 1089294-91-6

(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one

Cat. No.: B2598428
CAS No.: 1089294-91-6
M. Wt: 262.33
InChI Key: AOFVYOCIKCHIBD-NTUHNPAUSA-N
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Description

“(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one” is a chemical compound. It is part of the thiazolidin-4-one family, which is an important heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry .


Synthesis Analysis

Thiazolidin-4-one ring is susceptible for modification in Positions 2, 3, and 5. Such modifications capacitate the search for new compounds with desired activity . A one-pot three-component synthesis of 3-(4-chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-one using 2-amino-5-chlorophenol with different aldehydes in N,N-dimethylformamide (DMF) and glacial AcOH as a catalyst has been reported .


Molecular Structure Analysis

The molecular structure of thiazolidin-4-ones has been studied by NMR and X-ray single crystal diffraction .


Chemical Reactions Analysis

Thiazolidin-4-one is one of the important scaffolds that has therapeutic importance. In case of its modification with other substituents, it shows a wide range of biological activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidin-4-ones have been studied. The literature related to the physical properties, chemical reactions, and synthesis for these derivatives has been included . The molecular weight of “this compound” is 262.33 g/mol .

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

A study conducted by Feitoza et al. (2012) explored the antimicrobial and cytotoxic activities of thiazolidin-4-one derivatives. They synthesized a series of compounds and evaluated their in vitro activities. One of the intermediates showed significant antibiotic activity against B. subtilis and C. albicans, and certain compounds demonstrated effective inhibition of human erythromyeloblastoid leukemia (K-562) and human lung carcinoma (NCI-H292) cell lines (Feitoza et al., 2012).

Structural Insights

Cardoso et al. (2015) focused on the structural chemistry of 2-hydrazonothiazolidin-4-ones, providing insights into the configuration of hydrazone groups and crystalline packing, which is crucial for understanding the biological activities of these compounds. Their research included NMR and X-ray single crystal diffraction studies (Cardoso et al., 2015).

Synthesis and Crystal Structure Studies

The synthesis and crystal structure of polysubstituted monoterpenic thiazolidin-4-ones were reported by Ousidi et al. (2018). This research provided detailed characterization and structural confirmation of these compounds, which is essential for their potential application in various scientific fields (Ousidi et al., 2018).

Anticonvulsant Activity

A study by Nikalje et al. (2015) investigated the synthesis of thiazolidin-4-one derivatives and their potential as anticonvulsants. This research highlights the importance of structural modification in enhancing biological activity and their application in developing new therapeutics (Nikalje et al., 2015).

Antiviral and Antitumor Agents

Khodair and Bertrand (1998) focused on the potential antiviral and antitumor activities of imidazolidinone and thiazolidinone derivatives. Their research is significant in the field of drug development for treating cancer and viral infections (Khodair & Bertrand, 1998).

Future Directions

Thiazolidin-4-ones are an important heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry. This review is focused on the latest scientific reports regarding biological activities of thiazolidin-4-ones published in 2020 and 2021. The review covers recent information about antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties of thiazolidin-4-ones . Thus, this study may help to optimize the structure of thiazolidin-4-one derivatives as more efficient drug agents .

Mechanism of Action

Target of Action

The primary targets of (Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one Thiazolidin-4-one derivatives have been associated with hiv-rt inhibition and immunosuppressive activity .

Mode of Action

The exact mode of action of This compound Thiazolidin-4-one derivatives have been shown to inhibit nf-κb , which is a protein complex that controls transcription of DNA, cytokine production, and cell survival.

Biochemical Pathways

The biochemical pathways affected by This compound Thiazolidin-4-one derivatives have been associated with the inhibition of nf-κb , which plays a key role in regulating the immune response to infection.

Result of Action

The molecular and cellular effects of This compound Thiazolidin-4-one derivatives have been associated with significant antiproliferative activities , suggesting they may inhibit the growth of cells.

Properties

IUPAC Name

(2Z)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-16(2)10-5-3-9(4-6-10)7-13-15-12-14-11(17)8-18-12/h3-7H,8H2,1-2H3,(H,14,15,17)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFVYOCIKCHIBD-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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